molecular formula C21H18N2O4S B11979531 4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate

4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate

Cat. No.: B11979531
M. Wt: 394.4 g/mol
InChI Key: KNPOCZVLSWTHLR-PXLXIMEGSA-N
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Description

4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate is a complex organic compound that features a hydrazinylidene group linked to a phenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate typically involves the reaction of a hydrazine derivative with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
  • 2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate

Uniqueness

4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C21H18N2O4S/c1-16-7-11-18(12-8-16)21(24)27-19-13-9-17(10-14-19)15-22-23-28(25,26)20-5-3-2-4-6-20/h2-15,23H,1H3/b22-15+

InChI Key

KNPOCZVLSWTHLR-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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